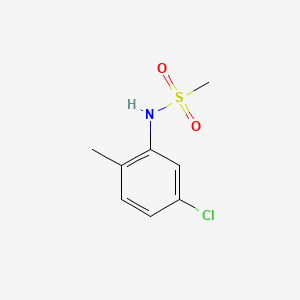
N-(5-chloro-2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-methylphenyl)methanesulfonamide consists of a benzene ring substituted with a chlorine atom and a methyl group. This benzene ring is connected to a sulfonamide group .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Characterization
- Synthesis and Antibacterial Activity : New sulfonamide derivatives, including methanesulfonic acid hydrazide derivatives, have been synthesized and characterized. Their antibacterial activities were tested against both gram-positive and gram-negative bacteria, with findings indicating that the ligands possess more activity than their complexes (Özdemir et al., 2009).
- Molecular Conformation Analysis : Structural studies on compounds related to N-(5-chloro-2-methylphenyl)methanesulfonamide, focusing on their conformation and bonding, have provided insights into their biological activity potential. Such studies include X-ray crystallography and vibrational spectroscopy (Gowda et al., 2007; Karabacak et al., 2010).
Applications in Materials Science and Catalysis
- Catalysis for Production of Linear Alkylbenzenes : Methanesulfonic acid (MSA) was utilized as a catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing an environmentally benign route due to MSA's reusability and biodegradability (Luong et al., 2004).
- Structural and Vibrational Properties : The study of 2-chloroethyl(methylsulfonyl)methanesulfonate aimed to evaluate its structural, vibrational properties, and biological activity, contributing to a better understanding of methanesulfonamide derivatives in biofilm formation and quorum sensing (QS) activity (Galván et al., 2018).
Biological Applications
- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides related to N-(5-chloro-2-methylphenyl)methanesulfonamide were identified as potent inhibitors of methionine aminopeptidase (MetAP), with their efficacy varying based on the metal concentration in the enzyme. The study highlights the role of these compounds in potentially regulating biological processes (Huang et al., 2006).
Synthetic Chemistry
- N-Arylation Methods : A palladium-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides has been developed, providing a safer alternative to potentially genotoxic reagents and byproducts in the synthesis of complex organic molecules (Rosen et al., 2011).
Antioxidant Activity Studies
- Quantum Chemical Calculations : N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds were theoretically calculated to determine their optimized state, predict free energy, and molecular orbitals involved in spectrum formation, indicating potential antioxidant activity (Xue et al., 2022).
Zukünftige Richtungen
The future directions for the study and application of N-(5-chloro-2-methylphenyl)methanesulfonamide are not clear at this time. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOIJGAUZIHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

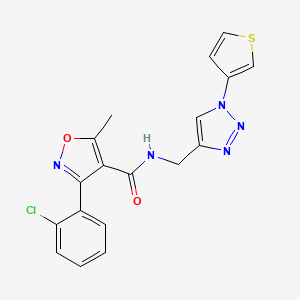
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)
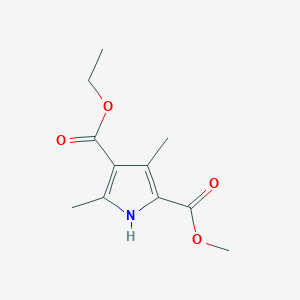
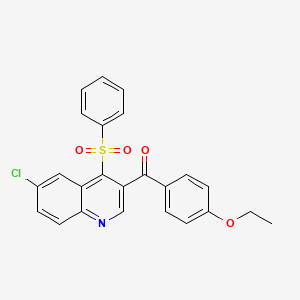

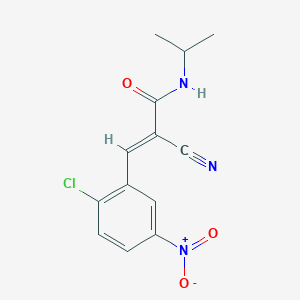
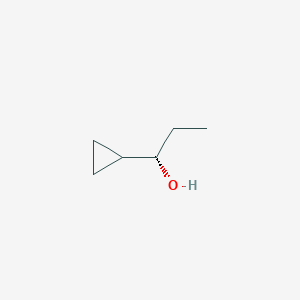
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2658783.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)

